
Clobutinol Hydrochloride-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clobutinol-d6 (hydrochloride) is a deuterated form of Clobutinol hydrochloride, a compound known for its antitussive (cough suppressant) properties. Clobutinol itself was widely used in the past but was withdrawn from the market due to its potential to cause cardiac arrhythmia by prolonging the QT interval . The deuterated form, Clobutinol-d6, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clobutinol-d6 (hydrochloride) typically involves the deuteration of Clobutinol. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts under controlled temperature and pressure to ensure the efficient incorporation of deuterium.
Industrial Production Methods
Industrial production of Clobutinol-d6 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Clobutinol-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring or the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives of Clobutinol-d6. These products are often studied to understand the metabolic pathways and potential therapeutic applications of the compound.
Scientific Research Applications
Clobutinol-d6 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Clobutinol under various conditions.
Biology: Employed in metabolic studies to trace the pathways and identify metabolites of Clobutinol.
Medicine: Investigated for its potential therapeutic effects and safety profile compared to the non-deuterated form.
Industry: Utilized in the development of new pharmaceutical formulations and quality control processes.
Mechanism of Action
The mechanism of action of Clobutinol-d6 (hydrochloride) is similar to that of Clobutinol. It acts on the central nervous system to suppress the cough reflex. The exact molecular targets and pathways are not fully understood, but it is believed to involve modulation of neurotransmitter release and receptor activity in the brain .
Comparison with Similar Compounds
Similar Compounds
Clobutinol: The non-deuterated form, known for its antitussive properties but withdrawn due to safety concerns.
Dextromethorphan: Another cough suppressant with a different mechanism of action.
Codeine: An opioid used for its cough suppressant and analgesic effects.
Uniqueness
Clobutinol-d6 (hydrochloride) is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, providing insights that are not possible with the non-deuterated form.
Properties
Molecular Formula |
C14H23Cl2NO |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-[bis(trideuteriomethyl)amino]-1-(4-chlorophenyl)-2,3-dimethylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H22ClNO.ClH/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12;/h5-8,11,17H,9-10H2,1-4H3;1H/i3D3,4D3; |
InChI Key |
ZMROYCGIWPNZNJ-SKCUOGQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C)C(C)(CC1=CC=C(C=C1)Cl)O)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



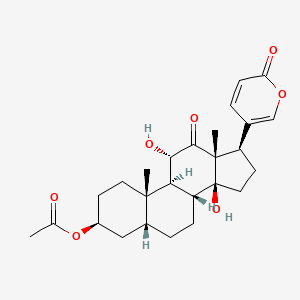
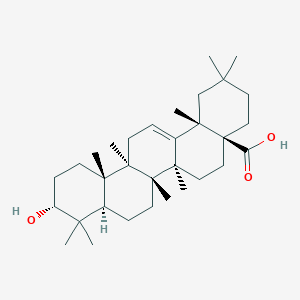
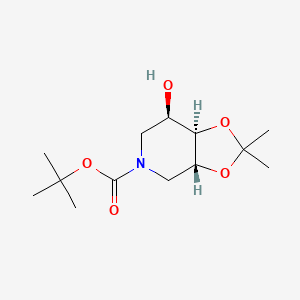

![5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12431904.png)
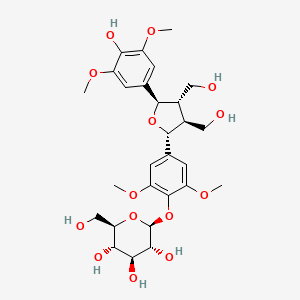


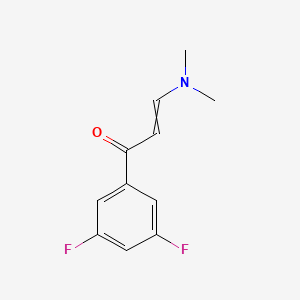
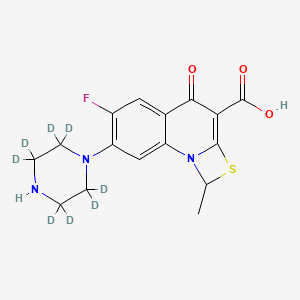
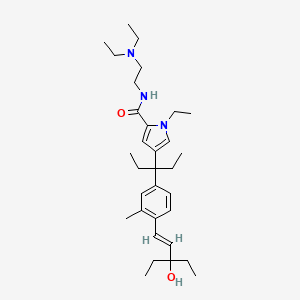
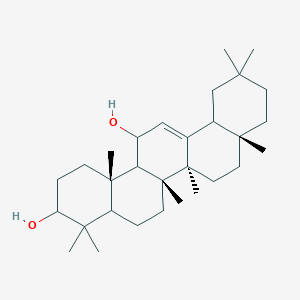
![3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B12431951.png)
